1-(6-Chloro-9H-carbazol-2-YL)ethanone

Pharmaceutical Analysis Regulatory Science Reference Standards

1-(6-Chloro-9H-carbazol-2-yl)ethanone (CAS 92841-22-0), also known as 2-acetyl-6-chlorocarbazole, is a chlorinated carbazole derivative with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol. It is officially designated as Carprofen EP Impurity D, a specific impurity of the non-steroidal anti-inflammatory drug (NSAID) carprofen, which is commonly used in veterinary medicine.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
CAS No. 92841-22-0
Cat. No. B024889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-9H-carbazol-2-YL)ethanone
CAS92841-22-0
SynonymsCarprofen Impurity; 
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C14H10ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-7,16H,1H3
InChIKeyVCGYUAQMIROOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(6-Chloro-9H-carbazol-2-yl)ethanone (CAS 92841-22-0): A Regulated Carbazole Intermediate for Analytical Method Development


1-(6-Chloro-9H-carbazol-2-yl)ethanone (CAS 92841-22-0), also known as 2-acetyl-6-chlorocarbazole, is a chlorinated carbazole derivative with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol [1]. It is officially designated as Carprofen EP Impurity D, a specific impurity of the non-steroidal anti-inflammatory drug (NSAID) carprofen, which is commonly used in veterinary medicine . This compound is characterized by a carbazole core, a tricyclic aromatic system consisting of two benzene rings fused to a five-membered nitrogen-containing pyrrole ring, substituted at the 6-position with a chlorine atom and at the 2-position with an acetyl group . Its primary procurement value lies in its role as a fully characterized reference standard, supplied with detailed characterization data compliant with regulatory guidelines such as those from the European Pharmacopoeia (EP) [2].

Why 1-(6-Chloro-9H-carbazol-2-yl)ethanone Cannot Be Substituted with Generic 2-Acetylcarbazole or Uncertified Carbazole Analogs


Substituting 1-(6-Chloro-9H-carbazol-2-yl)ethanone with generic 2-acetylcarbazole (CAS 23592-74-7) or other uncertified carbazole derivatives is not scientifically or regulatorily valid for pharmaceutical analytical applications. The target compound is not a general laboratory chemical but a specific pharmacopeial impurity reference standard (Carprofen EP Impurity D) with a precise chemical identity—a 6-chloro substitution on the carbazole ring—that is critical for its role in analytical method validation, quality control, and regulatory submissions such as ANDA and DMF filings [1]. Generic 2-acetylcarbazole lacks this essential chloro-substitution, leading to different retention times in chromatographic systems (HPLC/UPLC) and potentially misleading results in impurity profiling and degradation studies [2]. Furthermore, the regulatory compliance of 92841-22-0, which includes traceability to USP or EP standards and supply with comprehensive Certificates of Analysis (CoA) detailing NMR, HPLC, and MS data, is absent from generic alternatives, posing significant compliance and audit risks for drug development and manufacturing .

Quantitative Differentiation of 1-(6-Chloro-9H-carbazol-2-yl)ethanone (92841-22-0) in Analytical and Regulatory Contexts


Regulatory Compliance and Traceability vs. Non-Pharmacopeial Carbazole Impurities

1-(6-Chloro-9H-carbazol-2-yl)ethanone (92841-22-0) is supplied as a certified Carprofen EP Impurity D reference standard, which includes detailed characterization data (e.g., NMR, HPLC, MS) compliant with EP guidelines and offers potential traceability to USP or EP primary standards [1]. In contrast, many generic carbazole derivatives offered as 'impurity standards' do not come with this level of regulatory compliance or documented traceability, and their purity may only be specified as ≥95% by HPLC without a full suite of characterization . This difference is critical for meeting ICH and FDA requirements for analytical method validation in pharmaceutical development.

Pharmaceutical Analysis Regulatory Science Reference Standards

Specificity in Carprofen Impurity Profiling vs. Other Carprofen EP Impurities

1-(6-Chloro-9H-carbazol-2-yl)ethanone is specifically designated as Carprofen EP Impurity D, distinguishing it from other process-related and degradation impurities of carprofen such as Impurity A (2-(6-chloro-9H-carbazol-2-yl)-2-methylmalonic acid, CAS 252288-17-8) or Impurity H (6-Chloro-2-ethyl-9H-carbazole, CAS 92841-23-1) [1]. Its unique chemical structure—a 6-chloro-substituted carbazole with a 2-acetyl group—confers a specific chromatographic retention time and mass spectrometric profile, which are critical for accurately identifying and quantifying this specific impurity in carprofen drug substance and drug product. Using the correct reference standard ensures accurate peak identification and prevents misassignment of impurities in HPLC/GC analysis [2].

Pharmaceutical Impurity Profiling Chromatography Quality Control

Synthetic Utility as a Pre-NSAID Intermediate vs. 2-Acetylcarbazole

1-(6-Chloro-9H-carbazol-2-yl)ethanone serves as a key intermediate in the synthesis of carprofen and structurally related NSAIDs, leveraging the 6-chloro group for specific pharmacological activity [1]. In contrast, 2-acetylcarbazole (CAS 23592-74-7), lacking the 6-chloro substituent, cannot be directly used to synthesize 6-chloro-NSAIDs and is primarily studied for different biological applications, such as potential larvicidal activity . This structural difference dictates divergent synthetic pathways and end-product profiles.

Organic Synthesis Medicinal Chemistry NSAID Development

Definitive Application Scenarios for 1-(6-Chloro-9H-carbazol-2-yl)ethanone (92841-22-0) in Pharmaceutical R&D and QC


Analytical Method Development and Validation (AMV) for Carprofen Impurity D

1-(6-Chloro-9H-carbazol-2-yl)ethanone is used as a primary reference standard to develop and validate HPLC, UPLC, and LC-MS methods for the quantification of Carprofen EP Impurity D in carprofen drug substance and finished dosage forms. Its high purity and full characterization data are essential for establishing system suitability parameters, specificity, linearity, accuracy, and precision of the analytical method [1].

Quality Control (QC) Release Testing and Stability Studies for Carprofen API and Drug Products

In pharmaceutical manufacturing, this compound is employed as a reference standard in QC laboratories for routine batch release testing and ongoing stability studies. Its use ensures that the level of Impurity D in carprofen products remains below the established ICH thresholds throughout the product's shelf life, thereby maintaining product quality and safety [1].

Regulatory Submissions (ANDA/DMF) for Generic Carprofen Formulations

For companies developing generic versions of carprofen, procuring a certified Carprofen EP Impurity D standard is a regulatory necessity. It is used to generate the impurity profile data required in the Chemistry, Manufacturing, and Controls (CMC) section of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. The compound's documentation, including CoA and traceability statement, directly supports regulatory compliance.

Technical Documentation Hub

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